molecular formula C20H25N3O2S B12590416 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate CAS No. 646059-21-4

7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate

Cat. No.: B12590416
CAS No.: 646059-21-4
M. Wt: 371.5 g/mol
InChI Key: ARPZYDDKGHNJDD-UHFFFAOYSA-M
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Description

7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate is a complex organic compound known for its unique chemical properties and applications This compound belongs to the phenothiazine class, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of N,N-dimethylaniline with a suitable phenothiazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the iminium ion intermediate. The final step involves the addition of acetic acid to form the acetate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iminium ion to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    7-Dimethylamino-4-Hydroxycoumarin: Known for its enhanced hydrogen-bonding properties and applications in fluorescence.

    N,N-Dimethylaniline: A simpler compound used as a precursor in the synthesis of more complex molecules.

    N,N-Dimethyl enaminones: Used as building blocks for a diverse range of heterocyclic compounds.

Uniqueness

7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate stands out due to its unique combination of a phenothiazine core with a dimethylamino group and an iminium acetate moiety

Properties

CAS No.

646059-21-4

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;acetate

InChI

InChI=1S/C18H22N3S.C2H4O2/c1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;1-2(3)4/h7-10H,1-6H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

ARPZYDDKGHNJDD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC(=O)[O-]

Origin of Product

United States

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